1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

Palladium-Catalyzed Cross-Coupling Sequential Synthesis Chemoselectivity

Procure 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene to access a unique, multi-halogenated scaffold enabling programmed sequential cross-coupling. Its three orthogonal halogens (C–I > C–Br >> C–F reactivity) allow iterative Suzuki/Sonogashira couplings without protecting groups, streamlining the synthesis of complex biaryls. With a favorable drug-likeness profile (XLogP3-AA=3.3, TPSA=9.2 Ų), it is a superior core for CNS-penetrant candidates versus more polar analogs. A high-potential, underexplored scaffold for Nav1.8 pain research.

Molecular Formula C7H5BrFIO
Molecular Weight 330.92 g/mol
Cat. No. B12305408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene
Molecular FormulaC7H5BrFIO
Molecular Weight330.92 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1I)Br)F
InChIInChI=1S/C7H5BrFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
InChIKeyWCUSFMDKCDYKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene (CAS 1692438-02-0): Procurement and Selection Guide for Multi-Halogenated Aromatic Building Blocks


1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene (CAS 1692438-02-0) is a multi-halogenated aromatic building block of the formula C7H5BrFIO (MW: 330.92 g/mol), featuring a benzene ring substituted with bromo, fluoro, iodo, and methoxy groups [1]. Its primary utility lies in organic synthesis, particularly as a versatile intermediate for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex molecules for pharmaceutical and materials research . The presence of three distinct halogen atoms with differing reactivities enables programmed, multi-step functionalization that is unattainable with simpler analogs [2].

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene: Why Regioisomers and Simpler Halides Are Not Direct Replacements


This compound's value is defined by its unique substitution pattern. Regioisomers like 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS 1447671-70-6) and 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene present different vectors for sequential coupling and divergent steric/electronic environments due to the altered spatial relationship between the halogens and the methoxy group. Substituting with a simpler di-halogenated analog (e.g., 1-bromo-2-fluoro-4-methoxybenzene) eliminates the iodine, forfeiting the ability to perform a highly selective, orthogonal first coupling step via the C–I bond in the presence of a C–Br bond [1]. Such substitutions alter the synthetic sequence and the final product's regiochemistry, making this specific compound non-interchangeable for applications requiring precise, multi-step molecular construction.

Quantitative Evidence for Differentiated Performance of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene


Orthogonal Reactivity: Iodine vs. Bromine in Sequential Cross-Coupling

The primary, quantifiable differentiator is the inherent chemoselectivity between the C–I and C–Br bonds in palladium-catalyzed cross-couplings. The C–I bond is significantly more reactive, enabling a fully orthogonal first functionalization step without affecting the C–Br bond. This contrasts with regioisomers that may have less favorable steric environments or with di-halogenated analogs (e.g., 1-bromo-2-fluoro-4-methoxybenzene) which lack the iodine handle entirely. While no head-to-head kinetic studies exist, this property is a well-established class-level inference for polyhalogenated arenes and is the basis for their strategic use in complex molecule synthesis [1].

Palladium-Catalyzed Cross-Coupling Sequential Synthesis Chemoselectivity

Differentiated Physicochemical Properties: Computed Lipophilicity (XLogP3-AA) vs. Closest Regioisomer

A direct head-to-head comparison of computed XLogP3-AA values reveals a notable difference in predicted lipophilicity between the target compound and its closest regioisomer. 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene has a calculated XLogP3-AA of 3.3 [1], while its 5-(methoxymethoxy) derivative, 1-Bromo-2-fluoro-4-iodo-5-(methoxymethoxy)benzene, has a higher calculated value of 3.9 [2]. This difference of 0.6 log units, driven by the specific substitution pattern, can significantly impact solubility, permeability, and metabolic stability in a drug discovery context. This provides a quantifiable basis for selection over a related analog.

Lipophilicity ADME Prediction Physicochemical Profiling

Differentiated Physicochemical Properties: Computed Topological Polar Surface Area (TPSA) vs. Closest Regioisomer

The computed Topological Polar Surface Area (TPSA), a key descriptor for predicting oral bioavailability and membrane permeability, is distinct between the target and its regioisomer. 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene has a TPSA of 9.2 Ų [1], while 1-Bromo-2-fluoro-4-iodo-5-(methoxymethoxy)benzene has a substantially higher TPSA of 18.5 Ų [2]. This nearly twofold difference indicates the target compound is predicted to be significantly less polar and thus potentially more membrane-permeable, a critical differentiator in the selection of building blocks for CNS or intracellular targets.

Polar Surface Area Membrane Permeability Physicochemical Profiling

Biological Activity of a Structural Analog: Nav1.8 Sodium Channel Inhibition and Analgesic Potential

The regioisomer 1-bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS 1447671-70-6) has been characterized as a potent and selective inhibitor of the Nav1.8 sodium channel isoform . This isoform is predominantly expressed in sensory neurons and is a validated target for pain. The compound demonstrated analgesic properties in animal models of nociception without affecting locomotor activity . This provides a strong class-level inference that the target compound, differing only in the position of the methoxy group, could be a valuable scaffold for medicinal chemistry efforts targeting Nav1.8 or related pain pathways, offering a procurement advantage over completely unrelated building blocks.

Pain Research Ion Channel Pharmacology Nav1.8

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene: Evidence-Backed Application Scenarios for Scientific Procurement


Sequential, Programmable Cross-Coupling for Complex Molecule Synthesis

For research groups engaged in diversity-oriented synthesis or the construction of complex molecular architectures, this compound's primary value lies in its predictable chemoselectivity. The C–I bond can be selectively coupled first (e.g., via Suzuki or Sonogashira reaction), leaving the C–Br bond intact for a subsequent, different cross-coupling step . This enables the rapid, iterative assembly of highly substituted biaryl or terphenyl systems, a strategy foundational to medicinal chemistry and materials science. Procurement is justified by the compound's unique ability to streamline multi-step syntheses that would otherwise require multiple different starting materials and protection/deprotection sequences.

Optimization of Physicochemical Properties in Drug Discovery

Medicinal chemists prioritizing oral bioavailability or CNS penetration can use the computed properties of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene (XLogP3-AA = 3.3, TPSA = 9.2 Ų) as a basis for selection over more polar analogs. Its favorable lipophilicity and low polar surface area make it an attractive core for developing drug candidates requiring membrane permeability. This is particularly relevant when compared directly to its 5-(methoxymethoxy) derivative (XLogP3-AA = 3.9, TPSA = 18.5 Ų) , where the target compound presents a distinctly different property profile. Procurement is thus data-driven, based on a compound's predicted alignment with specific drug-likeness parameters.

Exploration of Nav1.8 Sodium Channel Pharmacology for Pain Research

Given the established activity of the regioisomer 1-bromo-2-fluoro-4-iodo-5-methoxybenzene as a selective Nav1.8 sodium channel inhibitor , the target compound represents a high-potential, underexplored scaffold for pain research. Procurement is recommended for groups investigating structure-activity relationships (SAR) around this scaffold, seeking to understand how the shift of the methoxy group from the 5- to the 4-position impacts potency, selectivity, and in vivo analgesic efficacy. This scenario is based on a strong class-level inference, making the compound a strategic addition to a screening library focused on ion channel modulators.

Synthesis of Environmentally Relevant OH-PCB Standards and Metabolites

Compounds of this class are recognized as key precursors for synthesizing hydroxylated polychlorinated biphenyls (OH-PCBs), which are important reference standards and metabolic precursors for environmental toxicology studies . The presence of bromine, fluorine, and iodine allows for the construction of complex methoxylated biphenyl derivatives that model the hydroxylated metabolites of persistent organic pollutants. Procurement in this context is for the specific purpose of accessing a defined set of analytical standards or studying the metabolism and environmental fate of halogenated aromatics.

Quote Request

Request a Quote for 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.